6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline
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Overview
Description
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses.
Scientific Research Applications
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of action
Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Mode of action
The exact mode of action would depend on the specific biological target. Quinoline derivatives can intercalate into DNA or inhibit enzymes, while pyrrolidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists .
Biochemical pathways
The affected pathways would depend on the specific biological target. Quinoline and pyrrolidine derivatives can be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Quinoline derivatives are generally well absorbed and can cross the blood-brain barrier. Pyrrolidine derivatives are also generally well absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. Quinoline and pyrrolidine derivatives can have a wide range of effects, from inducing cell death in cancer cells to reducing inflammation .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-methoxyquinoline with 1-methylpyrrolidine under specific conditions.
Final Product: The final product, this compound, is obtained through a series of purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A simpler derivative with similar structural features.
4-[(1-Methylpyrrolidin-3-yl)oxy]quinoline: Another related compound with different substituents.
Uniqueness
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline is unique due to its specific combination of methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methoxy-4-(1-methylpyrrolidin-3-yl)oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-6-12(10-17)19-15-5-7-16-14-4-3-11(18-2)9-13(14)15/h3-5,7,9,12H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBOHMQMBQRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C3C=C(C=CC3=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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